2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol
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Overview
Description
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is a Schiff base compound derived from the condensation of 2-aminophenyl and salicylaldehyde. Schiff bases are known for their versatility and ability to form complexes with various metal ions, making them significant in both theoretical and practical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol typically involves the condensation reaction between 2-aminophenyl and salicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of catalysts and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with molecular targets, influencing pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(((2-Aminophenyl)imino)methyl)phenol: Lacks the tert-butyl groups, leading to different steric and electronic properties.
2-(((2-Aminophenyl)imino)methyl)-4-tert-butylphenol: Contains only one tert-butyl group, affecting its reactivity and stability.
Uniqueness
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is unique due to the presence of two tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in forming stable metal complexes and in applications requiring robust chemical properties.
Properties
Molecular Formula |
C21H28N2O |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[(2-aminophenyl)iminomethyl]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)15-11-14(19(24)16(12-15)21(4,5)6)13-23-18-10-8-7-9-17(18)22/h7-13,24H,22H2,1-6H3 |
InChI Key |
WOIXERHXLOOLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N |
Origin of Product |
United States |
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